1-methyl-1H-pyrrole-3-carbaldehyde

CAS No.: 36929-60-9

Cat. No.: VC2428842

Molecular Formula: C6H7NO

Molecular Weight: 109.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 36929-60-9 |

|---|---|

| Molecular Formula | C6H7NO |

| Molecular Weight | 109.13 g/mol |

| IUPAC Name | 1-methylpyrrole-3-carbaldehyde |

| Standard InChI | InChI=1S/C6H7NO/c1-7-3-2-6(4-7)5-8/h2-5H,1H3 |

| Standard InChI Key | OXADKJPOZQYWIG-UHFFFAOYSA-N |

| SMILES | CN1C=CC(=C1)C=O |

| Canonical SMILES | CN1C=CC(=C1)C=O |

Introduction

Chemical Structure and Properties

Structural Information

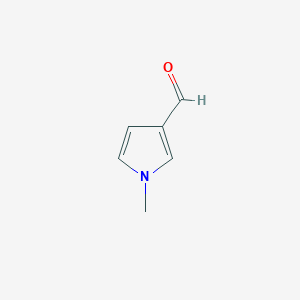

1-Methyl-1H-pyrrole-3-carbaldehyde consists of a five-membered pyrrole ring with a methyl group attached to the nitrogen atom and an aldehyde group at the 3-position. The compound's molecular formula is C6H7NO with a molecular weight of 109.13 g/mol . The structural representation can be described using various chemical notations:

| Identifier Type | Value |

|---|---|

| IUPAC Name | 1-methyl-1H-pyrrole-3-carbaldehyde |

| SMILES | CN1C=CC(=C1)C=O |

| InChI | InChI=1S/C6H7NO/c1-7-3-2-6(4-7)5-8/h2-5H,1H3 |

| InChIKey | OXADKJPOZQYWIG-UHFFFAOYSA-N |

| CAS Registry Number | 36929-60-9 |

The structural arrangement gives this compound unique reactivity patterns, particularly through the aldehyde functional group, which serves as a versatile handle for further derivatization .

Physical Properties

The physical properties of 1-methyl-1H-pyrrole-3-carbaldehyde have been determined through various experimental and computational methods. These properties are crucial for understanding its behavior in different environments and reaction conditions.

The compound exists as a liquid at room temperature and has moderate water solubility, which influences its handling in laboratory settings and potential applications in aqueous systems .

Chemical Properties

1-Methyl-1H-pyrrole-3-carbaldehyde exhibits chemical properties characteristic of both pyrrole compounds and aldehydes. The pyrrole ring is electron-rich, making it susceptible to electrophilic substitution reactions. Meanwhile, the aldehyde group is highly reactive and can participate in various transformations:

-

The aldehyde functional group can undergo nucleophilic additions and condensation reactions .

-

The compound can participate in various carbonyl reactions, including Wittig reactions, reductions, and oxidations.

-

The pyrrole ring can undergo further electrophilic substitution reactions at available positions.

-

The compound can serve as a building block in multicomponent reactions for the synthesis of more complex structures .

These chemical properties make 1-methyl-1H-pyrrole-3-carbaldehyde a versatile synthetic intermediate for constructing more complex molecules with specific functional characteristics.

Synthesis Methods

Several methods have been reported for the synthesis of 1-methyl-1H-pyrrole-3-carbaldehyde. The most common approaches include:

Formylation of 1-Methylpyrrole

Direct formylation of 1-methylpyrrole can be achieved through various methods, including:

-

Vilsmeier-Haack formylation using phosphoryl chloride (POCl3) and dimethylformamide (DMF)

-

Directed metalation followed by reaction with DMF or other formylating agents

Functional Group Interconversion

Synthesis can also proceed through functional group interconversions starting from other 3-substituted 1-methylpyrrole derivatives, such as:

-

Reduction of 1-methyl-1H-pyrrole-3-carboxylic acid or its esters

-

Oxidation of appropriately substituted methyl derivatives

These synthetic routes offer various approaches to access 1-methyl-1H-pyrrole-3-carbaldehyde depending on the available starting materials and desired reaction conditions .

Applications and Uses

Pharmaceutical Applications

1-Methyl-1H-pyrrole-3-carbaldehyde has significant applications in pharmaceutical research and development:

-

It serves as a precursor in the synthesis of biologically active compounds, including potential antimicrobial agents.

-

The compound is utilized in the development of pyrrole-based drug candidates, with particular interest in anti-inflammatory and antimicrobial applications.

-

Its derivatives have been explored in the synthesis of MEK kinase inhibitors for cancer treatment .

-

The pyrrole ring system is present in numerous natural products and drugs, making this aldehyde a valuable building block for medicinal chemistry.

Chemical Synthesis Applications

In synthetic organic chemistry, 1-methyl-1H-pyrrole-3-carbaldehyde serves as a versatile intermediate:

-

It is employed in the synthesis of tetrasubstituted 1,3-diacylpyrroles through Zr-catalyzed reactions with N-acyl α-aminoaldehydes and 1,3-dicarbonyl compounds .

-

The aldehyde functionality provides a reactive site for condensation reactions, allowing for the construction of more complex molecular architectures .

-

It can be incorporated into multicomponent reactions for the efficient assembly of heterocyclic compounds with potential biological activities .

-

The compound serves as a building block in the preparation of pyrrole-based frameworks used in drug discovery .

Material Science Applications

The aromatic nature and functional groups of 1-methyl-1H-pyrrole-3-carbaldehyde make it potentially useful in material science:

-

It can be used in the development of functional materials with unique properties.

-

Pyrrole derivatives are known components in conducting polymers and materials with electronic applications.

-

The compound's reactivity enables its incorporation into larger molecular structures with specific material properties.

Biological Activity

Research has indicated several potential biological activities associated with 1-methyl-1H-pyrrole-3-carbaldehyde:

-

The compound has been studied for its potential antimicrobial properties, showing efficacy against various bacterial strains.

-

Its derivatives have been explored for anti-inflammatory activities.

-

The molecule serves as a building block for synthesizing compounds with more potent biological activities, such as enzyme inhibitors and receptor modulators.

-

Pyrrole-based compounds derived from this aldehyde have been investigated as potential antituberculosis agents and COX-2 selective inhibitors .

These biological activities highlight the importance of 1-methyl-1H-pyrrole-3-carbaldehyde in medicinal chemistry and pharmaceutical research .

| Hazard Classification | Description |

|---|---|

| GHS Pictogram | GHS07 (Warning) |

| Signal Word | Warning |

| Hazard Statements | H227-H315-H319-H335 (Combustible liquid; Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation) |

| Precautionary Statements | P210-P261-P264-P271-P280-P302+P352-P304+P340-P305+P351+P338-P312-P332+P313-P337+P313-P362-P370+P378-P403+P233-P403+P235-P405-P501 |

Safety recommendations for handling 1-methyl-1H-pyrrole-3-carbaldehyde include:

-

Store in a well-ventilated area, away from heat sources.

-

Use appropriate personal protective equipment, including gloves, safety glasses, and laboratory coats.

-

Handle in a fume hood to prevent inhalation of vapors.

-

Keep away from incompatible materials and ignition sources.

-

Store under inert atmosphere at room temperature for optimal stability .

| Supplier | Product Specifications | Package Size | Price Range (as of April 2025) |

|---|---|---|---|

| CymitQuimica | Ref. IN-DA00CLYC | 100 mg - 5 g | 47.00 € - 631.00 € |

| Sigma-Aldrich (Ambeed) | Purity: 95% | Various | Contact supplier |

| ChemScene | Purity: 98% | Various | Contact supplier |

| GlpBio | Sample solution 10 mM | 25 μL | Contact supplier |

The compound is typically supplied with a purity of 95-98% and is available in various quantities ranging from milligram to gram scale .

Recent Research Developments

Recent research has explored new applications and synthesis methods for 1-methyl-1H-pyrrole-3-carbaldehyde:

Synthetic Methodology Advancements

Researchers have developed a Zr-catalyzed synthesis of tetrasubstituted 1,3-diacylpyrroles that employs N-acyl α-aminoaldehydes with 1,3-dicarbonyl compounds. This methodology has demonstrated high yields (up to 88%) and produces hydrolytically and configurationally stable products under the reaction conditions (THF/1,4-dioxane and H2O) .

Pharmaceutical Research

A concise three-component synthesis of key pyrrole frameworks has been developed from the reaction between α-hydroxyketones, oxoacetonitriles, and primary amines. This methodology has been applied to the synthesis of several pyrrole-based drug candidates, including COX-2 selective inhibitors and antituberculosis lead compounds .

Structure-Activity Relationship Studies

Ongoing research continues to investigate the relationship between the structural features of 1-methyl-1H-pyrrole-3-carbaldehyde derivatives and their biological activities, particularly in the context of antimicrobial and anti-inflammatory properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume